molecular formula C13H11FN2O B5726220 2-fluoro-N'-phenylbenzohydrazide

2-fluoro-N'-phenylbenzohydrazide

Cat. No.: B5726220
M. Wt: 230.24 g/mol
InChI Key: DZJAWZALRXVTJU-UHFFFAOYSA-N
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Description

2-fluoro-N’-phenylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom attached to the benzene ring and a phenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-phenylbenzohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-N’-phenylbenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The fluorine atom at the ortho position facilitates nucleophilic displacement under specific conditions. For example:

  • Reaction with amines : At 120°C in DMSO using Pr<sub>2</sub>NEt as base, primary/secondary amines undergo substitution within 18 hours (100% conversion) .

  • Oxygen nucleophiles : Phenols react in DMF at 80°C with KO<sup>t</sup>Bu (6 hours, 100% conversion) .

Key factors influencing S<sub>N</sub>Ar reactivity :

ParameterEffect on Reactivity
Electron-withdrawing groupsEnhances leaving group ability
Polar aprotic solventsAccelerates reaction rate
Elevated temperaturesReduces reaction time

Condensation Reactions

The hydrazide group participates in acid-catalyzed condensations:

  • With aldehydes :
    Benzaldehyde reacts via copper-catalyzed coupling (Cu(OTf)<sub>2</sub>, CH<sub>3</sub>CN, 0°C) to form N',N'-diaryl acylhydrazines (75% yield) .

Reductive Cyclodehydration

Nitro-containing derivatives undergo metal-mediated transformations:

Comparative metal efficiency :

MetalEquivYield (%)
In491
Sn496
Fe1068

Oxidative Coupling

Copper catalysts enable C–N bond formation:

Biological Activity Modulation

Structural modifications impact pharmacological properties:

  • COX-2 inhibition :
    4-Fluoro substitution at benzohydrazide improves selectivity (26.3% COX-2 inhibition vs 9.5% COX-1) .

Mechanistic Insights

  • Fluorine's electron-withdrawing effect activates the benzene ring for electrophilic attacks

  • Hydrazide NH groups participate in hydrogen-bond-assisted cyclizations

  • Copper mediates single-electron transfer mechanisms in oxidative couplings

Analytical Validation
Reaction progress is monitored by:

  • TLC (R<sub>f</sub> value tracking)

  • <sup>1</sup>H/<sup>19</sup>F NMR for structural confirmation

  • HPLC purity assessment (>95% in most cases)

This compound's versatility in metal-catalyzed reactions, nucleophilic substitutions, and bioactivity-modifying transformations makes it valuable for pharmaceutical and materials science applications .

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : 2-Fluoro-N'-phenylbenzohydrazide is utilized as an intermediate in organic synthesis, particularly in the preparation of azo compounds and other hydrazine derivatives. Its ability to participate in various chemical reactions makes it a valuable reagent for chemists looking to create novel compounds.

Biology

  • Biological Studies : The compound has been investigated for its effects on cellular processes. Its interactions with biological molecules make it a useful tool in biochemical research, particularly in understanding enzyme functions and cellular pathways.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. This property is particularly useful in studying metabolic processes and drug interactions.

Medicine

  • Pharmaceutical Research : The compound is being explored for its potential therapeutic properties. Studies have shown that it may inhibit certain enzymes involved in disease pathways, making it a candidate for drug development aimed at treating conditions such as inflammation or cancer .
  • Cyclooxygenase (COX) Inhibition : Recent studies have focused on derivatives of N-phenylbenzohydrazide, revealing moderate inhibitory activity against COX enzymes, which are critical targets in anti-inflammatory drug development. The presence of specific substituents on the phenyl ring significantly influences the selectivity and potency of these inhibitors .

Material Science

  • Development of New Materials : The unique chemical structure of this compound allows for the creation of materials with enhanced stability and functionality. Its applications in polymer science and materials engineering are being explored, particularly for developing advanced materials with specific properties tailored for industrial use .

Case Studies

StudyFocusFindings
Study on COX Inhibitory ActivityEvaluated various N-phenylbenzohydrazide derivativesSome derivatives showed significant COX-2 inhibitory activity (up to 26.3% inhibition) with favorable selectivity indices compared to standard drugs like indomethacin .
Biological Interaction StudiesInvestigated cellular effectsDemonstrated that this compound interacts with proteins and nucleic acids, influencing their structure and function, which could modulate cellular responses.
Synthesis of Azo CompoundsExamined its role as a reagentHighlighted its effectiveness in synthesizing azo compounds, showcasing its utility in organic synthesis applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N’-phenylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzohydrazide
  • N’-phenylbenzohydrazide
  • 2-fluoro-N’-methylbenzohydrazide

Uniqueness

2-fluoro-N’-phenylbenzohydrazide is unique due to the presence of both a fluorine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the phenyl group can contribute to its binding interactions with molecular targets.

Properties

IUPAC Name

2-fluoro-N'-phenylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJAWZALRXVTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 50.0 g of phenylhydrazine in 280 ml of dry pyridine, cooled to about 5° was added, dropwise, 80.0 g of o-fluorobenzoyl chloride. After coming to ambient temperature, the reaction mixture was stirred for about 2 hours, and then poured into water. The resultant precipitate was recrystallized from toluene to yield 82 g (77.5%) of 2-fluorobenzoic acid, 2-phenylhydrazide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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